molecular formula C23H18FN5O2S B2956031 N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide CAS No. 881547-83-7

N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide

Cat. No. B2956031
CAS RN: 881547-83-7
M. Wt: 447.49
InChI Key: NDJZRWAVRCDBDD-UHFFFAOYSA-N
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Description

The compound “N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a triazoloquinoxaline ring, and a benzenesulfonamide group .


Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized via aromatic nucleophilic substitution . This involves reacting a precursor molecule with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely has a complex, multi-ring structure due to the presence of the triazoloquinoxaline and benzenesulfonamide groups .

Scientific Research Applications

Anticancer Activity

A study involved the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives to explore their structural requirements essential for anticancer activity. Compounds were evaluated against human neuroblastoma and human colon carcinoma cell lines, with some displaying significant cytotoxicity, indicating potential as anticancer agents (B. N. Reddy et al., 2015).

Antidepressant and Receptor Antagonism

Research on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines showed potential as rapid-acting antidepressant agents. These compounds demonstrated affinity for adenosine A1 and A2 receptors, suggesting their therapeutic potential as novel antidepressants (R. Sarges et al., 1990).

Antibacterial and Antifungal Activities

A study on new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties explored their antimicrobial activity. These compounds showed promising results against both Gram-positive and Gram-negative bacteria, as well as a yeast-like fungus, highlighting their potential as antimicrobial agents (S. Y. Hassan, 2013).

Synthesis and Molecular Design

Efficient synthetic strategies for compounds related to the chemical structure of interest have been explored. These studies not only provide insights into the chemical synthesis of complex molecules but also lay the groundwork for further pharmacological exploration (Walid Fathalla, 2015).

Antimicrobial Agents

Compounds incorporating the quinoxaline moiety have been evaluated for their antimicrobial properties. Novel synthesis and screening of these derivatives have led to the identification of potent antibacterial agents, which could be valuable in the development of new antibiotics (M. Badran et al., 2003).

Future Directions

The future research directions for this compound could involve further studies on its synthesis, structure, and potential biological activities. This could include testing its potential as an antiviral or antimicrobial agent, studying its physical and chemical properties, and investigating its safety and potential hazards .

properties

IUPAC Name

N-[1-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O2S/c1-15-7-13-18(14-8-15)32(30,31)28(2)22-23-27-26-21(16-9-11-17(24)12-10-16)29(23)20-6-4-3-5-19(20)25-22/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJZRWAVRCDBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=NC3=CC=CC=C3N4C2=NN=C4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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